5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13ClFN3O and a molecular weight of 233.67 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a pyrrolidine ring attached to a pyrimidine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 5-fluoropyrimidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dichloromethane or sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-fluorinated product .
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
2-Fluoro-5-(pyrrolidin-2-ylmethoxy)pyrimidine: A structural isomer with different substitution patterns.
5-Fluoro-2-(methylthio)pyrimidine: Another fluorinated pyrimidine with a different substituent at the 2-position.
Uniqueness
5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride is unique due to its specific combination of a fluorine atom and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8;/h4-5,8,11H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOSIQIZCOYHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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